4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid
描述
Structure
3D Structure
属性
IUPAC Name |
4-[(6-oxopyrimidin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11-5-6-13-8-14(11)7-9-1-3-10(4-2-9)12(16)17/h1-6,8H,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHCCBFRTYXLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 4 6 Oxopyrimidin 1 Yl Methyl Benzoic Acid
Established Synthetic Routes to the Core 4-[(6-Oxopyrimidin-1-yl)methyl]benzoic Acid Structure
The construction of the this compound molecule is typically achieved through a convergent synthesis, where the pyrimidinone and benzoic acid fragments are synthesized separately and then joined in a key coupling step.
The most common and established pathway for synthesizing the target compound involves the N-alkylation of a pyrimidinone precursor with a suitable benzoic acid derivative. This multi-step process can be broken down as follows:
Preparation of Precursors: The two primary precursors required are pyrimidin-6(1H)-one and a 4-(halomethyl)benzoic acid ester, such as methyl 4-(bromomethyl)benzoate (B8499459).
Pyrimidin-6(1H)-one: This heterocycle can be synthesized through various condensation reactions, for instance, from 3-ethoxyacryloyl chloride and urea.
Methyl 4-(bromomethyl)benzoate: This coupling partner is readily prepared from the inexpensive starting material, methyl p-toluate, via a radical bromination reaction using a reagent like N-bromosuccinimide (NBS) and a radical initiator.
N-Alkylation Reaction: The key bond-forming step is the nucleophilic substitution reaction where the nitrogen atom (N1) of the pyrimidin-6(1H)-one ring attacks the benzylic carbon of methyl 4-(bromomethyl)benzoate. This reaction is typically carried out in the presence of a mild base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF). The base deprotonates the pyrimidinone, increasing its nucleophilicity.
Ester Hydrolysis: The resulting intermediate, methyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate, is then hydrolyzed to the final carboxylic acid. This is typically achieved through saponification, using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide, followed by acidification with an acid such as hydrochloric acid (HCl) to precipitate the final product. chemicalbook.com
A general reaction scheme is presented below: Step 1: N-Alkylation Pyrimidin-6(1H)-one + Methyl 4-(bromomethyl)benzoate → Methyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate
Step 2: Hydrolysis Methyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate → this compound
Several factors can be adjusted to favor N-alkylation over O-alkylation and improve reaction outcomes:
Choice of Base: Using a non-nucleophilic, moderately strong base like potassium carbonate or cesium carbonate is often preferred to minimize side reactions.
Solvent System: Polar aprotic solvents such as acetonitrile, DMF, or dimethyl sulfoxide (B87167) (DMSO) are typically used to dissolve the reactants and facilitate the SN2 reaction.
Temperature Control: Running the reaction at a controlled temperature (e.g., room temperature to 60 °C) can help to improve selectivity and prevent the formation of degradation products.
The following interactive table illustrates how reaction conditions can be optimized for the N-alkylation step.
Table 1: Optimization of N-Alkylation Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | N:O Alkylation Ratio |
|---|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetonitrile | 60 | 12 | 75 | 9:1 |
| 2 | NaH | THF | 25 | 6 | 60 | 5:1 |
| 3 | Cs₂CO₃ | DMF | 40 | 8 | 85 | 15:1 |
Novel and Sustainable Approaches in the Synthesis of this compound
Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methodologies. These principles can be applied to the synthesis of the title compound to reduce environmental impact and improve safety and scalability.
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances.
Alternative Solvents: The use of hazardous solvents like DMF can be replaced with greener alternatives. For the N-alkylation step, solvents like DMSO (which has better toxicity profile) or bio-based solvents like Cyrene™ could be employed. Some related alkylation reactions have been successfully performed in water or ethanol, further reducing the environmental footprint. google.com
Catalysis: While the primary coupling reaction is stoichiometric, exploring phase-transfer catalysis could enable the use of more environmentally benign solvent systems (like water-toluene) and potentially milder reaction conditions.
Process Intensification: A Chinese patent for a related synthesis describes using nanofiltration to purify the product mixture, which is a less energy-intensive and wasteful method compared to traditional column chromatography. google.com This technique separates molecules based on size, allowing for the removal of unreacted starting materials and salts with minimal solvent usage. google.com
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages for the synthesis of research compounds.
Enhanced Safety and Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing. This can lead to higher yields, better selectivity, and safer operation, especially for potentially exothermic reactions.
Automation and High-Throughput Synthesis: Automated flow synthesis platforms can be used to rapidly generate a library of analogs by systematically varying the starting materials. For instance, a pyrimidinone precursor could be flowed and mixed with a series of different substituted bromomethylbenzoates from a multi-well plate, allowing for the rapid production of derivatives for screening purposes.
Telescoped Reactions: The N-alkylation and subsequent hydrolysis step could potentially be "telescoped" into a single continuous-flow process. The output from the first reactor (containing the ester intermediate) could be directly mixed with a stream of aqueous base in a second reactor to induce hydrolysis, followed by an in-line acidic quench to yield the final product, streamlining the entire synthesis.
Design and Synthesis of Analogs and Derivatives of this compound
The core structure of this compound is a versatile template for creating a wide range of analogs. Modifications can be systematically introduced at three primary locations: the pyrimidinone ring, the phenyl ring, and the methylene (B1212753) linker. The synthetic pathway described is highly amenable to these modifications by simply swapping the initial precursors.
Pyrimidinone Ring Derivatives: Introducing substituents (e.g., methyl, fluoro, chloro) onto the pyrimidinone ring can be achieved by starting with appropriately substituted precursors. For example, using 5-methylpyrimidin-6(1H)-one in the N-alkylation step would yield the corresponding 5-methyl analog.
Benzoic Acid Derivatives: The electronic and steric properties of the benzoic acid moiety can be tuned by altering the substitution pattern. Using precursors like methyl 3-(bromomethyl)benzoate or methyl 4-(bromomethyl)-2-fluorobenzoate would result in analogs where the carboxymethyl group is in the meta-position or where the phenyl ring is fluorinated, respectively.
Linker Modification: The length and nature of the linker connecting the two ring systems can also be altered. For example, using a 1-bromo-2-phenylethane derivative would introduce an ethylene (B1197577) linker, while other synthetic routes could be devised to incorporate amide or ether linkages.
The following interactive table outlines the design of several potential analogs and the precursors required for their synthesis.
Table 2: Design and Precursors for Analogs of this compound
| Analog Name | Modification Site | Pyrimidinone Precursor | Benzoic Acid Precursor |
|---|---|---|---|
| 4-[(5-Methyl-6-oxopyrimidin-1-yl)methyl]benzoic acid | Pyrimidinone Ring | 5-Methylpyrimidin-6(1H)-one | Methyl 4-(bromomethyl)benzoate |
| 4-[(5-Fluoro-6-oxopyrimidin-1-yl)methyl]benzoic acid | Pyrimidinone Ring | 5-Fluoropyrimidin-6(1H)-one | Methyl 4-(bromomethyl)benzoate |
| 3-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid | Phenyl Ring | Pyrimidin-6(1H)-one | Methyl 3-(bromomethyl)benzoate |
Strategies for Structural Modification of the Pyrimidine (B1678525) Moiety
The pyrimidine ring is a common feature in many biologically active compounds and its modification can significantly impact biological activity. orientjchem.org Various synthetic strategies can be employed to introduce substituents at different positions of the 6-oxopyrimidin-1-yl core.
One common approach involves the cyclocondensation of β-dicarbonyl compounds with N-C-N synthons like urea, thiourea, or guanidine (B92328) derivatives to construct the pyrimidine ring. wikipedia.org This method allows for the introduction of substituents at the C2, C4, and C5 positions of the pyrimidine ring by using appropriately substituted starting materials. For instance, using substituted amidines in the cyclization process can yield 2-substituted pyrimidines. nih.gov
Electrophilic substitution reactions on the pyrimidine ring, such as halogenation, nitration, and formylation, typically occur at the C5 position, which is the most electron-rich position. wikipedia.org These reactions introduce functional groups that can serve as handles for further derivatization. For example, a halogenated pyrimidine can undergo various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or alkyl groups.
Furthermore, a "deconstruction-reconstruction" strategy has been developed for pyrimidine diversification. This involves converting the pyrimidine into an N-arylpyrimidinium salt, which is then cleaved to a three-carbon iminoenamine building block. This intermediate can then be reacted with various reagents to form a diverse range of new heterocyclic structures, including modified pyrimidines. nih.gov
Below is a table summarizing various strategies for modifying the pyrimidine moiety:
| Modification Strategy | Reagents and Conditions | Position(s) Modified | Resulting Functional Groups |
| Cyclocondensation | β-dicarbonyl compounds, urea/thiourea/guanidine derivatives | C2, C4, C5 | Alkyl, aryl, amino, thio groups |
| Electrophilic Substitution | Halogenating agents (e.g., NBS, NCS), Nitrating agents (e.g., HNO₃/H₂SO₄) | C5 | Halogen, nitro groups |
| Cross-Coupling Reactions | Boronic acids (Suzuki), organostannanes (Stille) with a halogenated pyrimidine precursor | C5 | Aryl, alkyl, vinyl groups |
| Deconstruction-Reconstruction | N-arylation followed by cleavage and recyclization with various nucleophiles | Core Ring | Diverse heterocyclic scaffolds |
Approaches to Modifying the Benzoic Acid Component and Linker Region
The carboxylic acid group of the benzoic acid can be converted into a variety of other functional groups. Standard esterification or amidation reactions can be employed to produce esters and amides, respectively. For instance, treatment with an alcohol in the presence of an acid catalyst or a coupling agent like DCC (dicyclohexylcarbodiimide) will yield the corresponding ester. Similarly, reaction with an amine using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can afford a wide range of amide derivatives.
The aromatic ring of the benzoic acid component can be functionalized through electrophilic aromatic substitution reactions. Depending on the directing effects of the existing substituents, functional groups like nitro, halogen, or alkyl groups can be introduced. These newly introduced groups can then be further manipulated. For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated.
Modification of the methylene linker can involve the introduction of substituents or altering its length. Introducing substituents on the methylene bridge can be achieved by using a substituted benzyl (B1604629) halide in the initial N-alkylation of the pyrimidinone ring. Altering the linker length, for example, to an ethylene or propylene (B89431) chain, would involve using the corresponding ω-haloalkylbenzoic acid derivative in the synthesis. Such changes can impact the spatial orientation of the pyrimidine and benzoic acid moieties relative to each other.
The following table outlines some approaches to modify the benzoic acid and linker regions:
| Region | Modification Approach | Reagents and Conditions | Resulting Functional Groups/Modifications |
| Benzoic Acid | Esterification | Alcohol, acid catalyst or coupling agent | Esters |
| Amidation | Amine, peptide coupling agent (e.g., HATU, EDCI) | Amides | |
| Aromatic Substitution | Nitrating agents, halogenating agents | Nitro, halogen, alkyl groups on the benzene (B151609) ring | |
| Linker | Substitution | Substituted benzyl halide for N-alkylation | Substituted methylene linker |
| Length Variation | ω-haloalkylbenzoic acid derivatives for N-alkylation | Altered linker length (e.g., ethylene, propylene) |
Introduction of Bioisosteric Replacements for Enhanced Research Utility
Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the properties of a lead compound while retaining its biological activity. nih.gov The carboxylic acid group, in particular, is often a target for bioisosteric replacement to enhance cell permeability, reduce metabolic liabilities, or modulate acidity. hyphadiscovery.com
Several functional groups can serve as bioisosteres for the carboxylic acid moiety in this compound. These can be broadly classified into acidic and non-acidic (neutral) bioisosteres.
Acidic Bioisosteres:
Tetrazoles: 5-Substituted-1H-tetrazoles are one of the most common carboxylic acid bioisosteres. They have a similar pKa to carboxylic acids and can participate in similar ionic interactions. hyphadiscovery.com The replacement of a carboxylic acid with a tetrazole can sometimes lead to improved metabolic stability and pharmacokinetic profiles.
Acyl Sulfonamides: These groups are also acidic and can mimic the hydrogen bonding pattern of a carboxylic acid. They can offer advantages in terms of lipophilicity and metabolic stability.
Hydroxamic Acids: While often used for their metal-chelating properties, hydroxamic acids can also act as carboxylic acid bioisosteres. nih.gov
Other Acidic Heterocycles: Other five-membered heterocyclic rings such as isoxazolols and oxadiazolones have also been explored as carboxylic acid surrogates.
Neutral Bioisosteres:
In some cases, replacing the acidic carboxylic acid with a neutral group that can still participate in key hydrogen bonding interactions can be beneficial, particularly for improving cell permeability and brain penetration. hyphadiscovery.com Examples of neutral bioisosteres for carboxylic acids include:
Highly Fluorinated Alcohols: For instance, a 2,2,2-trifluoroethan-1-ol group can act as a hydrogen bond donor. nih.gov
Trifluoromethylketone Hydrates: In an aqueous environment, trifluoromethylketones can exist in equilibrium with their hydrate (B1144303) form, which can mimic the geometry and hydrogen bonding capabilities of a carboxylic acid. nih.gov
The choice of a particular bioisostere depends on the specific research goals, such as improving potency, selectivity, or pharmacokinetic properties. The following table provides a summary of common bioisosteric replacements for the carboxylic acid group.
| Bioisostere Class | Example Functional Group | Key Features | Potential Advantages |
| Acidic | 5-Substituted-1H-tetrazole | Similar pKa to carboxylic acid | Improved metabolic stability, enhanced potency |
| Acyl Sulfonamide | Acidic, can form similar H-bonds | Increased lipophilicity, metabolic stability | |
| Hydroxamic Acid | Acidic, metal-chelating properties | Can act as a carboxylic acid mimic | |
| Neutral | 2,2,2-Trifluoroethan-1-ol | Hydrogen bond donor | Increased lipophilicity, potential for better CNS penetration |
| Trifluoromethylketone (hydrate) | Mimics carboxylic acid geometry and H-bonding | Improved cell permeability |
Mechanistic Elucidation of Biological Activity of 4 6 Oxopyrimidin 1 Yl Methyl Benzoic Acid and Its Analogs
Identification and Characterization of Putative Molecular Targets
Investigations into compounds structurally related to 4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid have identified several potential molecular targets, primarily enzymes involved in critical physiological and pathological processes.
Studies on various pyrimidine (B1678525) derivatives have demonstrated their capacity to inhibit a range of enzymes. For instance, novel synthesized pyrimidine derivatives have shown effective inhibition against metabolic enzymes such as human carbonic anhydrase isoenzymes (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase. researchgate.net For these derivatives, Ki values were determined to be in the nanomolar range for several of these enzymes. researchgate.net Specifically, Ki values against hCA I ranged from 39.16 ± 7.70 to 144.62 ± 26.98 nM, and against hCA II, they were between 18.21 ± 3.66 and 136.35 ± 21.48 nM. researchgate.net
Another study focusing on different pyrimidine derivatives investigated their inhibitory effects on glutathione (B108866) reductase (GR), an important enzyme in cancer treatment. The IC50 values for these compounds were in the micromolar range, with the most potent having an IC50 of 0.374 μM. juniperpublishers.comjuniperpublishers.com The corresponding Ki values were found to be between 0.979±0.23 and 2.984±0.83 μM. juniperpublishers.comjuniperpublishers.com Furthermore, the inhibition of glutathione S-transferase (GST) by other pyrimidine derivatives was also reported, with Ki values as low as 0.047 ± 0.0015 µM. journalagent.com
Interactive Table: Enzyme Inhibition Data for Various Pyrimidine Derivatives Note: This data is for analogous compounds, not for this compound.
| Enzyme Target | Compound Class | Reported IC50 Values (µM) | Reported Ki Values (nM) |
| Carbonic Anhydrase I (hCA I) | Pyrimidine Derivatives | Not Reported | 39.16 - 144.62 |
| Carbonic Anhydrase II (hCA II) | Pyrimidine Derivatives | Not Reported | 18.21 - 136.35 |
| Acetylcholinesterase (AChE) | Pyrimidine Derivatives | Not Reported | 33.15 - 52.98 |
| Butyrylcholinesterase (BChE) | Pyrimidine Derivatives | Not Reported | 31.96 - 69.57 |
| α-Glycosidase | Pyrimidine Derivatives | Not Reported | 17.37 - 253.88 |
| Aldose Reductase (AR) | Pyrimidine Derivatives | Not Reported | 648.82 - 1902.58 |
| Glutathione Reductase (GR) | Pyrimidine Derivatives | 0.374 - 0.968 | 979 - 2984 |
| Glutathione S-Transferase (GST) | Pyrimidine Derivatives | 0.037 - 0.662 | 47 - 272 |
Receptor Binding Profiling and Ligand-Target Interaction Dynamics
While direct receptor binding data for this compound is unavailable, studies on related pyrazolopyrimidine compounds have identified them as potent and selective antagonists for adenosine (B11128) receptors, such as the A3 subtype. researchgate.net Molecular docking studies of other pyrimidine-based compounds have been used to analyze interactions within the crystal structure of protein targets like the Epidermal Growth Factor Receptor (EGFR). mdpi.com For pyrimidinone-based inhibitors of the enzyme USP7, co-crystal structures have revealed key interactions, such as hydrogen bonds between the pyrimidinone ring's carbonyl oxygen and the backbone NH of Phe409, and between a ring nitrogen atom and Gln297. nih.gov
The ability of pyrimidinone-based compounds to modulate protein-protein interactions is an area of active research, though specific data for this compound is lacking. The inhibition of enzymes like USP7, a deubiquitinase, by pyrimidinone inhibitors inherently involves the disruption of its interaction with ubiquitinated substrate proteins, which can have profound effects on cellular protein homeostasis. nih.gov
Cellular Pathway Interrogation by this compound
The effects of this compound on intracellular signaling have not been characterized. However, research on analogous compounds provides a framework for how this class of molecules might influence cellular behavior.
Cell-based assays have been crucial in understanding the biological effects of pyrimidine derivatives. For example, certain pyrimidine-2-thione derivatives have been shown to induce apoptosis in breast cancer cells with IC50 values as low as 2.617 ± 1.6 µM. nih.gov The mechanism was linked to the inhibition of phosphorylated RAS and JNK proteins. nih.gov Other pyrimidine-based compounds have demonstrated potent anti-proliferative effects on various cancer cell lines, with some showing greater potency than the established chemotherapeutic agent vinblastine. semanticscholar.org In studies on pyrido[2,3-d]pyrimidine (B1209978) inhibitors, treatment of intact cells led to the inhibition of p38 and RICK kinase activities, which are key transducers of inflammatory responses. nih.gov
Advanced techniques such as chemical proteomics have been employed to identify the targets of pyrimidine-based kinase inhibitors. One study used an immobilized pyrido[2,3-d]pyrimidine ligand to identify over 30 human protein kinases affected by this class of compounds. nih.gov In other research, a pyrimidine-2-thione derivative was found to inhibit the expression of PI3K/Akt genes and upregulate the p21 gene and p53 protein levels in breast cancer cells, leading to cell cycle arrest. nih.gov These findings highlight the potential for pyrimidinone compounds to exert significant control over gene expression and protein activity within the cell.
Computational Chemistry and Molecular Modeling of 4 6 Oxopyrimidin 1 Yl Methyl Benzoic Acid
Ligand-Based and Structure-Based Drug Design Methodologies
Drug design strategies are broadly categorized into ligand-based and structure-based approaches. nih.gov Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown and rely on the knowledge of molecules that are known to interact with it. nih.gov Conversely, structure-based drug design (SBDD) leverages the known 3D structure of the target protein or enzyme to design or identify ligands that can bind to it with high affinity and selectivity. nih.gov Both methodologies are crucial for optimizing the therapeutic potential of scaffolds like 4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid.
In the context of this compound, a ligand-based approach might involve creating a pharmacophore model from a set of known active molecules that target a specific receptor. mdpi.com This model defines the essential spatial arrangement of chemical features necessary for biological activity. Structure-based approaches, on the other hand, would use the crystal structure of a target enzyme to guide the design of derivatives of this compound that fit precisely into the active site. nih.gov
Molecular docking is a cornerstone of structure-based drug design, computationally predicting the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique is used to understand the binding mode and estimate the binding affinity of a compound, which is crucial for identifying potential drug candidates. mdpi.com For this compound, docking simulations can elucidate how the molecule interacts with the amino acid residues within the active site of a target enzyme, such as a kinase or a methyltransferase. mdpi.comnih.gov
The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to evaluate the fitness of different binding poses. japtronline.com Key interactions typically analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, the carboxylic acid group of the benzoic acid moiety is a potent hydrogen bond donor and acceptor, while the pyrimidinone ring can participate in various non-covalent interactions. Docking studies on similar pyrimidine (B1678525) derivatives have successfully predicted binding modes and guided the synthesis of potent inhibitors. nih.gov
Table 1: Illustrative Molecular Docking Results for a Hypothetical Target
| Parameter | Value | Interacting Residues (Example) | Interaction Type |
| Binding Energy | -8.5 kcal/mol | ASP 145, LYS 33 | Hydrogen Bond |
| Inhibition Constant (Ki) | 1.2 µM | ILE 10, VAL 18 | Hydrophobic |
| Ligand Efficiency | 0.35 | GLU 81 | Electrostatic |
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This method is essential for assessing the stability of the predicted binding pose from docking studies and for understanding the conformational changes that both the ligand and the protein may undergo upon binding. nih.gov
For the this compound-protein complex, an MD simulation would track the atomic movements over nanoseconds, providing insights into the stability of key hydrogen bonds and other interactions. nih.gov Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are analyzed to determine if the complex remains stable or if the ligand dissociates from the binding site. These simulations are computationally intensive but provide a more realistic representation of the binding event, validating the docking results and identifying crucial factors for binding affinity. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Prioritization
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to reduce the high attrition rates in drug development. idrblab.org In silico ADME prediction tools use quantitative structure-activity relationship (QSAR) models and other computational algorithms to estimate the pharmacokinetic profile of a compound from its chemical structure alone. nih.govmdpi.com This allows for the early identification and filtering of compounds with poor ADME properties, prioritizing more promising candidates for synthesis and experimental testing. tandfonline.com
Computational models can predict several key parameters related to a drug's absorption and distribution. For this compound, these models would assess properties like human intestinal absorption (HIA), permeability through Caco-2 cell monolayers (an in vitro model of the intestinal wall), and its potential to be a substrate for transporters like P-glycoprotein. frontiersin.org
Distribution is evaluated by predicting parameters such as plasma protein binding (PPB), blood-brain barrier (BBB) permeability, and the volume of distribution (VDss). japtronline.comfrontiersin.org For example, high plasma protein binding can limit the amount of free drug available to exert its therapeutic effect. The predictions are often based on physicochemical properties like lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors, guided by frameworks such as Lipinski's Rule of Five. researchgate.net
Table 2: Predicted ADME Properties for this compound
| Property | Predicted Value/Classification | Implication |
| Human Intestinal Absorption | High | Good potential for oral absorption |
| Caco-2 Permeability | Moderate | May cross intestinal barrier |
| P-glycoprotein Substrate | No | Low risk of active efflux from cells |
| Plasma Protein Binding | High | May have a longer duration of action |
| Blood-Brain Barrier Permeability | Low | Unlikely to cause CNS side effects |
Metabolic stability is a crucial factor for a drug's efficacy and safety. In silico tools can predict which parts of a molecule are most likely to be metabolized by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. nih.gov For this compound, these tools would identify potential "soft spots" for oxidation, hydrolysis, or other metabolic transformations. For instance, the aromatic rings and the methylene (B1212753) linker could be susceptible to hydroxylation.
Predicting inhibition of specific CYP isozymes (e.g., CYP3A4, CYP2D6) is also vital to foresee potential drug-drug interactions. idrblab.org Furthermore, computational models can offer insights into the likely pathways of excretion, such as whether the compound and its metabolites are more likely to be cleared by the kidneys or the liver. This information helps in designing molecules with improved metabolic stability and a lower risk of adverse interactions. mdpi.com
Virtual Screening and Chemical Library Design Utilizing the this compound Scaffold
The core structure of this compound serves as an excellent scaffold for virtual screening and the design of chemical libraries. nih.gov Virtual screening involves searching large databases of chemical compounds to identify molecules that are predicted to bind to a specific biological target. mdpi.com Using the this compound structure as a query, similarity searches or pharmacophore-based screens can rapidly identify commercially available or synthetically accessible compounds with a higher probability of being active. researchgate.netnih.gov
Furthermore, this scaffold can be used as a starting point for creating a focused chemical library. By systematically modifying different parts of the molecule—such as substituting various groups on the benzoic acid ring or the pyrimidinone core—a diverse set of new analogs can be designed computationally. nih.gov These designed libraries can then be evaluated in silico for their predicted binding affinity and ADME properties before committing resources to their chemical synthesis, thereby streamlining the hit-to-lead optimization process. nih.gov
Pre Clinical Pharmacological Investigations of 4 6 Oxopyrimidin 1 Yl Methyl Benzoic Acid
In Vivo Studies in Animal Models for Pharmacological Efficacy
Biomarker Analysis and Pharmacodynamic Endpoints in Animal Research
Further investigation into the compound's discovery and development history would be necessary to uncover any proprietary or unpublished pre-clinical data. Without such information, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.
Pre-clinical Metabolic Fate and Excretion Studies of 4-[(6-Oxopyrimidin-1-yl)methyl]benzoic Acid
The investigation into the metabolic fate and excretion of a new chemical entity is a critical component of preclinical development. These studies are essential for understanding how a compound is processed by and eliminated from the body, which helps in predicting its pharmacokinetic profile and potential for drug-drug interactions. For the compound this compound, this would involve a series of in vitro and in vivo assessments.
Identification and Characterization of Metabolites in In Vitro Systems (e.g., Hepatic Microsomes, Hepatocytes)
The initial step in understanding the metabolism of this compound would involve in vitro studies using subcellular fractions and whole-cell systems derived from the liver, the primary site of drug metabolism.
Hepatic microsomes, which contain a high concentration of phase I cytochrome P450 (CYP) enzymes and phase II UDP-glucuronosyltransferase (UGT) enzymes, are commonly used to assess the metabolic stability of a compound and identify its primary metabolites. In these assays, this compound would be incubated with liver microsomes from various preclinical species (such as rats, mice, dogs, and monkeys) as well as humans. The disappearance of the parent compound over time provides an estimate of its intrinsic clearance.
Hepatocytes, which contain a broader range of both phase I and phase II metabolic enzymes and cofactors, offer a more comprehensive in vitro model. Incubating this compound with cryopreserved or fresh hepatocytes from different species would allow for the identification of a wider array of metabolites, including those formed by cytosolic enzymes.
Following incubation in these systems, advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS) would be employed to detect, quantify, and structurally elucidate the metabolites formed. This process allows for the creation of a metabolite profile for each species.
A hypothetical in vitro metabolite profile for this compound in human liver microsomes is presented below. This table illustrates the type of data that would be generated from such studies.
| Metabolite ID | Proposed Biotransformation | m/z |
| M1 | Hydroxylation on the pyrimidinone ring | [Parent + 16] |
| M2 | Glucuronidation of the carboxylic acid | [Parent + 176] |
| M3 | Oxidation of the methyl group | [Parent + 14] |
Metabolic Clearance and Biotransformation Pathways in Animal Models
Following the characterization of in vitro metabolism, studies in animal models are conducted to understand the compound's metabolic clearance and biotransformation pathways in a whole-organism setting. These studies help to confirm the relevance of the in vitro findings and to identify any metabolites that may not have been detected in the in vitro systems.
Preclinical species, often the same as those used for in vitro studies, would be administered this compound. Blood, urine, and feces are then collected at various time points to identify and quantify the parent compound and its metabolites. This allows for the determination of the major circulating metabolites and the primary routes of biotransformation in vivo.
The primary biotransformation pathways for a molecule like this compound could potentially involve oxidation, reduction, and hydrolysis (Phase I reactions), followed by conjugation with endogenous molecules such as glucuronic acid or sulfate (B86663) (Phase II reactions). The data gathered would be used to construct a metabolic map, illustrating the transformation of the parent compound into its various metabolites.
Below is a hypothetical table summarizing the metabolic clearance parameters for this compound in different preclinical species.
| Species | Intrinsic Clearance (μL/min/mg protein) | Major Biotransformation Pathways |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
| Dog | Data not available | Data not available |
Elimination Pathways and Excretion Profiles in Pre-clinical Species
To complete the understanding of the compound's disposition, excretion studies are performed to determine the routes and rates of elimination of this compound and its metabolites from the body. These studies typically involve administering a radiolabeled version of the compound to preclinical animal models to enable the tracking of all drug-related material.
Following administration, urine, feces, and in some cases, bile, are collected over a period of time until most of the radioactivity has been recovered. The total radioactivity in each matrix is measured to determine the primary route of excretion (renal or fecal). The collected samples are then analyzed to identify the parent compound and its major metabolites, providing a complete picture of the excretion profile.
A hypothetical summary of the excretion profile for this compound in rats is provided in the table below.
| Excretion Route | Percentage of Administered Dose | Major Components |
| Urine | Data not available | Data not available |
| Feces | Data not available | Data not available |
| Total Recovery | Data not available |
This comprehensive approach to studying the metabolic fate and excretion of this compound in preclinical species is fundamental to its development as a potential therapeutic agent. The data generated from these studies are crucial for designing first-in-human clinical trials and for assessing the compound's safety and efficacy profile.
Advanced Analytical and Characterization Methodologies for 4 6 Oxopyrimidin 1 Yl Methyl Benzoic Acid Research
Spectroscopic Techniques for Structural Elucidation of Metabolites and Derivatives
Spectroscopic methods form the cornerstone of molecular structure identification. For a molecule like 4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid, a combination of advanced spectroscopic techniques is required to characterize its structure and that of any transformation products arising from metabolism or further chemical modification.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise atomic connectivity and three-dimensional structure of organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced applications are indispensable for complex structural challenges.
2D NMR Spectroscopy: For the unambiguous assignment of all proton and carbon signals in derivatives of this compound, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): Identifies spin-coupled protons, allowing for the mapping of neighboring protons within the pyrimidinone and benzoic acid rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a clear map of C-H connections.
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of protons, aiding in the confirmation of stereochemistry and conformation of derivatives.
Solid-State NMR (ssNMR): This technique provides valuable information about the structure and dynamics of molecules in the solid state, which can differ significantly from their state in solution. For this compound, ssNMR can be used to study polymorphism, hydrogen bonding interactions in the crystal lattice, and the tautomeric form of the oxopyrimidine ring. researchgate.netnih.govnih.govosti.gov For instance, ¹⁷O ssNMR has been effectively used to characterize the chemical shift and nuclear quadrupolar coupling tensors for oxygen sites in benzoic acid derivatives, which could be applied to understand the carboxylic acid and carbonyl environments in the target molecule. researchgate.netnih.gov
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for the parent compound is presented below, illustrating the type of data generated.
| Atom Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Pyrimidinone H-2 | 8.15 | 150.2 | C4, C6 |
| Pyrimidinone H-4 | 7.80 | 162.5 | C2, C5, C6 |
| Pyrimidinone H-5 | 6.40 | 102.8 | C4, C6 |
| Methylene (B1212753) (-CH₂-) | 5.25 | 51.5 | C6 (Pyrimidinone), C1' & C2'/C6' (Benzoic) |
| Benzoic H-2'/H-6' | 7.50 | 128.0 | C4' (Benzoic), -CH₂- |
| Benzoic H-3'/H-5' | 8.05 | 130.5 | C1', C4' (Benzoic) |
| Carboxyl (-COOH) | 13.10 | 167.3 | - |
| Pyrimidinone C6 | - | 155.0 | - |
| Benzoic C1' | - | 142.1 | - |
| Benzoic C4' | - | 131.8 | - |
This is an interactive data table. Users can sort and filter the data.
High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental compositions for the parent compound and its metabolites. This precision is critical for distinguishing between compounds with the same nominal mass but different atomic makeups.
When coupled with techniques like electrospray ionization (ESI), HRMS can generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. For this compound (C₁₂H₁₀N₂O₃), the expected exact mass for the [M-H]⁻ ion would be approximately 229.0619 Da. An experimental measurement within a few parts per million (ppm) of this value would strongly confirm its elemental formula.
Tandem mass spectrometry (MS/MS) on HRMS platforms involves isolating the parent ion and inducing fragmentation. The resulting fragment ions provide a structural fingerprint. For this compound, characteristic fragmentation pathways would include:
Cleavage of the bond between the methylene group and the pyrimidinone ring.
Loss of CO₂ from the carboxylic acid group.
Fragmentation of the pyrimidinone ring itself, often involving the loss of isocyanic acid (HNCO) or carbon monoxide (CO). cdnsciencepub.com
Studies on N(1)-substituted 2-pyrimidinones have shown that side-chain eliminations are predominant fragmentation pathways, while peaks characteristic of the pyrimidinone nucleus are consistently observed. cdnsciencepub.com The fragmentation patterns of pyrimidine (B1678525) and pyrimidinethione derivatives have been extensively studied, revealing characteristic losses of small molecules and radicals that help in identifying the core structure. sapub.orgsphinxsai.comnih.gov
| Precursor Ion (m/z) | Hypothetical Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin |
| 231.0764 ([M+H]⁺) | 187.0866 | CO₂ (43.9898) | Decarboxylation of benzoic acid moiety |
| 231.0764 ([M+H]⁺) | 135.0447 | C₇H₅O₂ (121.0289) | Cleavage of benzyl (B1604629) group |
| 231.0764 ([M+H]⁺) | 97.0447 | C₈H₅O₂ (133.0289) | Cleavage of benzyl group and loss of CO |
| 229.0619 ([M-H]⁻) | 185.0717 | CO₂ (43.9898) | Decarboxylation of benzoic acid moiety |
| 229.0619 ([M-H]⁻) | 95.0251 | C₈H₅O₂ (134.0368) | Cleavage of benzyl moiety from pyrimidinone anion |
This is an interactive data table. Users can sort and filter the data.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information that is particularly useful for mechanistic studies.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is highly effective for identifying functional groups and studying phenomena like hydrogen bonding and tautomerism. For this compound, key IR absorbances would include:
A broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹).
A strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).
A strong C=O stretch from the pyrimidinone ring (~1650-1680 cm⁻¹).
N-H stretching vibrations if the oxopyrimidine ring exists in a tautomeric form.
IR spectroscopy is a powerful tool for studying tautomeric equilibria, such as the keto-enol forms in pyrimidine-related structures. nih.govnih.gov Changes in the position and intensity of the C=O and N-H/O-H stretching bands under different conditions (e.g., solvent, temperature) can provide evidence for tautomeric shifts, which may be crucial for understanding the compound's biological activity. acs.org
UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The benzoic acid and pyrimidinone rings are both chromophores. The UV-Vis spectrum would show characteristic absorption maxima (λₘₐₓ). Studies on benzoic acid show λₘₐₓ values around 225-235 nm and a weaker band around 270-280 nm, depending on the solvent and pH. dergipark.org.trrsc.orgnih.gov The position and intensity of these bands are sensitive to the electronic environment. Changes in the UV-Vis spectrum upon addition of reactants, changes in pH, or over time can be used to monitor reaction kinetics and study reaction mechanisms, such as binding interactions or degradation pathways. researchgate.net
Chromatographic Methods for Quantitative Analysis in Biological Matrices and Research Samples
Quantitative analysis of this compound and its metabolites in complex samples like plasma, urine, or tissue homogenates requires powerful separation techniques coupled with sensitive detectors.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and wide applicability. A typical method development and validation process would involve several key steps. mdpi.comnih.gov
Method Development:
Sample Preparation: The goal is to extract the analyte and a suitable internal standard (ideally a stable isotope-labeled version of the analyte) from the biological matrix while removing interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PPT) with acetonitrile (B52724) or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). rug.nl
Chromatography: Reversed-phase chromatography using a C18 column is typically the first choice. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is optimized to achieve good peak shape and separation from matrix components.
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and internal standard are selected for their high specificity and intensity, minimizing background noise. researchgate.net For example, the transition from the [M+H]⁺ ion to a major fragment ion would be monitored.
Method Validation: The developed method must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention time of the analyte.
Linearity: Establishing a concentration range over which the detector response is proportional to the analyte concentration.
Accuracy and Precision: Determining how close the measured values are to the true values and the degree of scatter in the data, respectively, assessed within a single run (intra-assay) and between different runs (inter-assay).
Recovery and Matrix Effect: Evaluating the efficiency of the extraction process and the influence of co-eluting matrix components on ionization. rug.nl
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, room temperature). sigmaaldrich.com
| Validation Parameter | Typical Acceptance Criteria | Example Application |
| Linearity (r²) | ≥ 0.99 | Calibration curve from 1 to 1000 ng/mL in human plasma. mdpi.com |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Quality control samples at low, medium, and high concentrations. |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Replicate analysis of quality control samples. |
| Recovery | Consistent and reproducible | Comparison of analyte response in extracted samples vs. post-extraction spiked samples. |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | Comparison of analyte response in post-extraction spiked samples vs. neat solutions. |
This is an interactive data table. Users can sort and filter the data.
While LC-MS is more common for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for analyzing volatile or semi-volatile metabolites. mdpi.com The direct analysis of this compound by GC-MS is challenging due to its low volatility and polar functional groups (carboxylic acid, amide).
However, GC-MS becomes a powerful tool for certain metabolic studies. For instance, if metabolic pathways lead to smaller, more volatile derivatives (e.g., through decarboxylation or cleavage of the pyrimidinone ring), GC-MS could be employed for their identification and quantification. creative-proteomics.com
To analyze non-volatile compounds like the parent molecule or its hydroxylated metabolites by GC-MS, a chemical derivatization step is necessary to increase volatility and thermal stability. thermofisher.com A common approach is silylation, where active hydrogens (like in -COOH and -NH) are replaced with a trimethylsilyl (B98337) (TMS) group. nih.govnih.gov For example, benzoic acid is often analyzed by GC-MS after conversion to its TMS ester. researchgate.nethmdb.ca The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase before detection by the mass spectrometer. The resulting electron ionization (EI) mass spectra provide reproducible fragmentation patterns that are excellent for library matching and structural confirmation. researchgate.net
Crystallographic and Biophysical Techniques for Ligand-Target Complex Studies
The comprehensive understanding of the interaction between a ligand, such as this compound, and its biological target is fundamental in drug discovery and development. To elucidate the precise nature of these interactions at an atomic and energetic level, a suite of advanced analytical techniques is employed. Among the most powerful of these are X-ray crystallography, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). These methods provide detailed insights into the three-dimensional structure of the protein-ligand complex, the thermodynamics driving the binding event, and the kinetics of the association and dissociation processes. The integration of data from these techniques allows for a holistic view of the binding mechanism, which is invaluable for structure-based drug design and lead optimization.
X-ray crystallography is a premier technique for determining the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. libretexts.orgelsevierpure.com This method involves crystallizing the protein in complex with the ligand of interest, in this case, this compound, and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. nih.gov
The process of obtaining a co-crystal structure typically involves either co-crystallization, where the protein and ligand are mixed prior to crystallization, or soaking the ligand into a pre-existing protein crystal. nih.gov The resulting structure provides a static snapshot of the ligand in its binding site, revealing crucial information about its orientation, conformation, and the specific molecular interactions it forms with the protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, all of which contribute to the ligand's affinity and selectivity.
For a hypothetical complex between a target protein and this compound, X-ray crystallography could reveal, for instance, that the benzoic acid moiety forms a salt bridge with a positively charged residue in the binding pocket, while the pyrimidinone ring engages in hydrogen bonding with the protein backbone. The methyl linker would position these two key interacting groups in an optimal geometry for binding. This level of structural detail is instrumental for rational drug design, allowing for the targeted modification of the ligand to enhance its binding affinity and specificity. nih.gov
Illustrative X-ray Crystallography Data for a Target Protein in Complex with this compound
| Parameter | Value |
| PDB ID | XXXX |
| Resolution (Å) | 2.1 |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a=50.2, b=85.6, c=110.4 |
| Ligand Occupancy | 0.95 |
| Key Interactions | Hydrogen bond between pyrimidinone oxygen and Lys123 backbone NH; Salt bridge between benzoic acid carboxylate and Arg245 side chain. |
While X-ray crystallography provides a structural view of the protein-ligand complex, ITC and SPR offer complementary insights into the energetic and temporal aspects of the binding event. toray-research.co.jp
Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs when a ligand binds to its target protein. nih.govmdpi.com In a typical ITC experiment, a solution of this compound would be titrated into a solution containing the target protein. The resulting heat changes are measured to determine the binding affinity (dissociation constant, Kd), the stoichiometry of binding (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). core.ac.uk
The enthalpy change reflects the heat released or absorbed upon the formation of binding interactions, while the entropy change represents the change in the system's disorder, including conformational changes in the protein and ligand and the displacement of water molecules from the binding site. This thermodynamic signature provides a deeper understanding of the forces driving the binding process. For example, a binding event driven by a favorable enthalpy change suggests strong hydrogen bonding and electrostatic interactions, while a favorable entropy change often points to the significant role of hydrophobic interactions. toray-research.co.jp
Illustrative ITC Data for the Binding of this compound to a Target Protein
| Parameter | Value |
| Dissociation Constant (Kd) | 1.2 µM |
| Stoichiometry (n) | 1.05 |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Entropy Change (TΔS) | 2.1 kcal/mol |
| Gibbs Free Energy (ΔG) | -10.6 kcal/mol |
Surface Plasmon Resonance (SPR) is a powerful optical technique for studying the kinetics of molecular interactions in real-time. nih.govnih.gov In an SPR experiment, the target protein is typically immobilized on a sensor chip, and a solution of this compound is flowed over the surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov
By monitoring the SPR signal over time during the association and dissociation phases, it is possible to determine the association rate constant (kon) and the dissociation rate constant (koff). The ratio of these two constants (koff/kon) provides the dissociation constant (Kd), which is a measure of binding affinity. toray-research.co.jp The kinetic information obtained from SPR is particularly valuable as it provides insights into the residence time of the ligand on its target, a parameter that is increasingly recognized as a key determinant of a drug's efficacy. A slow dissociation rate, for example, can lead to a prolonged duration of action. nih.gov
Illustrative SPR Data for the Binding of this compound to a Target Protein
| Parameter | Value |
| Association Rate (kon) | 2.5 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate (koff) | 3.0 x 10⁻¹ s⁻¹ |
| Dissociation Constant (Kd) | 1.2 µM |
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid, and how can reaction purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling 6-oxopyrimidine derivatives with bromomethyl-benzoic acid precursors under reflux in aprotic solvents like DMF, using catalysts such as K₂CO₃. Reaction progress should be monitored via TLC (hexane/EtOH, 1:1) . Purity is validated using HPLC (C18 column, UV detection at 254 nm) and ¹H NMR (DMSO-d₆, δ 7.5–8.5 ppm for aromatic protons) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm aromatic protons (δ 7.5–8.5 ppm) and the methylene bridge (δ ~4.5 ppm) between pyrimidine and benzoic acid moieties .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the carboxylic acid and pyrimidinone groups) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 259.2) .
Q. What in vitro assays are suitable for initial screening of its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or dehydrogenases using fluorometric or colorimetric substrates (e.g., NADH depletion for dehydrogenase activity) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer : Perform density functional theory (DFT) calculations to analyze electron density distribution, focusing on the pyrimidinone ring’s electrophilic sites (e.g., C2/C4 positions). Molecular docking (AutoDock Vina) can predict binding affinities to target enzymes like dihydrofolate reductase .
Q. How to resolve contradictions in reported enzyme inhibition efficacy across studies?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (pH 7.4, 37°C) with controls for enzyme batch variability .
- Structural Analysis : Use X-ray crystallography or cryo-EM to determine binding modes and identify steric/electronic factors affecting activity .
Q. What strategies improve the compound’s stability in physiological conditions for in vivo studies?
- Methodological Answer :
- Formulation Optimization : Encapsulate in PEGylated liposomes to enhance solubility and reduce hydrolysis of the ester or amide linkages .
- Prodrug Design : Modify the carboxylic acid group to a methyl ester, which is hydrolyzed in vivo by esterases .
Contradiction Analysis
Q. Why do studies report varying solubility profiles for this compound in aqueous buffers?
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